molecular formula C14H16N2O B14487187 (4aR,8aR)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one CAS No. 64127-63-5

(4aR,8aR)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one

Cat. No.: B14487187
CAS No.: 64127-63-5
M. Wt: 228.29 g/mol
InChI Key: RCAPGWZFJOISTB-VXGBXAGGSA-N
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Description

(4aR,8aR)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique hexahydroquinazolinone structure, which includes a phenyl group attached to the nitrogen atom. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aR)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with phenyl isocyanate, followed by cyclization under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aR)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinazolinone derivatives with various functional groups.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Phenyl-substituted quinazolinone derivatives.

Scientific Research Applications

(4aR,8aR)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4aR,8aR)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A parent compound with a similar core structure but lacking the hexahydro and phenyl groups.

    Dihydroquinazolinone: A reduced form of quinazolinone with similar biological activities.

    Phenylquinazolinone: A compound with a phenyl group attached to the quinazolinone core.

Uniqueness

(4aR,8aR)-2-Phenyl-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one is unique due to its specific stereochemistry and the presence of both the hexahydro and phenyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields.

Properties

CAS No.

64127-63-5

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

(4aR,8aR)-2-phenyl-4a,5,6,7,8,8a-hexahydro-3H-quinazolin-4-one

InChI

InChI=1S/C14H16N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16,17)/t11-,12-/m1/s1

InChI Key

RCAPGWZFJOISTB-VXGBXAGGSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C(=O)NC(=N2)C3=CC=CC=C3

Canonical SMILES

C1CCC2C(C1)C(=O)NC(=N2)C3=CC=CC=C3

Origin of Product

United States

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